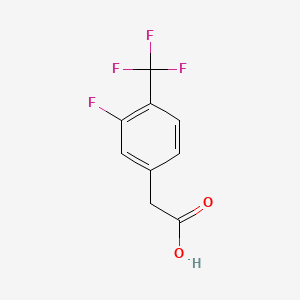

3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372163 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238754-67-1 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-(trifluoromethyl)phenylacetic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic carboxylic acid. Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. These electron-withdrawing substituents profoundly influence the molecule's electronic properties, acidity, and intermolecular interactions. As a key building block, a thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and formulation. This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and field-proven methodologies for their verification.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. The structural arrangement of the fluoro and trifluoromethyl groups on the phenylacetic acid core dictates its reactivity and physical behavior.

Molecular Structure: The molecule consists of a phenylacetic acid backbone substituted at the 3-position with a fluorine atom and at the 4-position with a trifluoromethyl (CF₃) group. The carboxylic acid moiety is attached to the benzene ring via a methylene (-CH₂-) bridge.

| Identifier | Value |

| IUPAC Name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid |

| CAS Number | 238754-67-1[1] |

| Molecular Formula | C₉H₆F₄O₂[1] |

| Molecular Weight | 222.14 g/mol [1] |

Core Physical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. For this compound, the interplay between the polar carboxylic acid group, the rigid aromatic ring, and the highly electronegative substituents results in a distinct set of characteristics.

| Property | Value / Description | Significance & Causality |

| Appearance | Off-white to white crystalline solid (predicted based on isomers)[2] | The solid state at room temperature is indicative of strong intermolecular forces, such as hydrogen bonding via the carboxylic acid groups and dipole-dipole interactions from the C-F bonds. |

| Melting Point | 51-55 °C (for the related isomer 4-Fluoro-3-(trifluoromethyl)phenylacetic acid)[2][3] | The melting point is a critical indicator of purity. The value for the title compound is expected to be in a similar range to its isomer, but must be determined experimentally for a specific lot. |

| Boiling Point | ~263 °C (Predicted for the related isomer 4-Fluoro-3-(trifluoromethyl)phenylacetic acid)[2] | The high boiling point reflects the compound's molecular weight and the strong intermolecular hydrogen bonding that must be overcome for vaporization. |

| Acidity (pKa) | ~4.11 (Predicted for the related isomer 4-Fluoro-3-(trifluoromethyl)phenylacetic acid)[2] | The acidity of the carboxylic proton is significantly enhanced by the strong electron-withdrawing inductive effects (-I effect) of both the fluorine and trifluoromethyl groups. These groups stabilize the resulting carboxylate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa compared to unsubstituted phenylacetic acid. |

| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate. The polar carboxylic acid group allows for hydrogen bonding with protic solvents, while the fluorinated aromatic ring provides compatibility with a range of organic media. |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and quality control of chemical compounds. The unique electronic environment created by the fluorine substituents provides a distinct spectral fingerprint for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, whose chemical shifts and coupling patterns will be complex due to splitting from each other and from the ¹⁹F nuclei. A singlet or AB quartet will appear for the methylene (-CH₂) protons, and a broad singlet for the acidic carboxylic proton.

-

¹³C NMR : The carbon spectrum will show distinct resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The signals for the carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR : This technique is particularly informative, showing distinct signals for the single fluorine atom and the three equivalent fluorine atoms of the CF₃ group, confirming their respective chemical environments.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹.

-

A sharp and strong C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹.

-

Strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The analysis would confirm the molecular weight of 222.14 g/mol and show characteristic fragmentation patterns, such as the loss of the carboxyl group (-COOH).[4]

Spectral data for this compound (CAS 238754-67-1) is available from chemical suppliers for reference.[4]

Experimental Workflows & Protocols

To ensure the quality and consistency of research, the physical properties of a new batch of material should be verified. The following are standard, authoritative protocols for determining key physical parameters.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization of a sample of this compound.

Caption: Workflow for physical property validation.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for determining the melting point, a crucial indicator of purity.

-

Sample Preparation : Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading : Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup : Place the loaded capillary into a calibrated melting point apparatus.

-

Heating :

-

Rapid Scan : Heat the sample rapidly to determine an approximate melting range.

-

Accurate Determination : Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation & Recording :

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.

-

Protocol 2: pKa Determination (Potentiometric Titration)

This method provides an accurate measure of the compound's acidity in solution.

-

Solution Preparation : Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a beaker.

-

Apparatus Setup : Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration :

-

Record the initial pH of the solution.

-

Add the titrant (NaOH) in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

-

Data Analysis :

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The half-equivalence point (the volume of NaOH that is half of the equivalence volume) corresponds to the point where pH = pKa. Determine the pH at this volume from the curve. This pH value is the experimental pKa of the compound.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards : Based on data for structurally similar compounds, it should be treated as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7]

-

Precautions for Safe Handling :

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store sealed at room temperature.[2]

Conclusion

This compound is a crystalline solid whose physicochemical profile is dominated by the strong electron-withdrawing nature of its fluoro and trifluoromethyl substituents. These groups enhance its acidity and dictate its intermolecular interactions, leading to a relatively high melting point and specific solubility characteristics. Its distinct spectroscopic fingerprint allows for unambiguous identification and quality assessment. The experimental protocols detailed herein provide a robust framework for researchers to verify these critical properties, ensuring the integrity and success of their scientific endeavors.

References

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)phenylacetic acid Safety Data Sheet. Retrieved from [Link]

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. 4-氟-3-三氟甲基苯乙酸 | 220227-47-4 [m.chemicalbook.com]

- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 4. This compound(238754-67-1) 1H NMR [m.chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a key fluorinated building block in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The high electronegativity of these substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential applications of this compound, with a particular focus on its relevance in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | N/A |

| Molecular Weight | 222.14 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 51-55 °C | [2] |

| Boiling Point | 248 °C (estimated) | [2] |

| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | N/A |

| pKa | (estimated) ~3.5-4.0 | N/A |

Chemical Structure

The chemical structure of this compound is fundamental to its reactivity and function. The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring influences the acidity of the carboxylic acid and the reactivity of the benzene ring.

Caption: Chemical structure of this compound.

Synthesis Protocol

Step 1: Diazotization and Halogenation of 3-Fluoro-4-(trifluoromethyl)aniline

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Mixture: To the flask, add 3-Fluoro-4-(trifluoromethyl)aniline and a suitable acidic solution (e.g., aqueous HCl or H₂SO₄). Cool the mixture to 0-5 °C in an ice-water bath.

-

Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred aniline solution. The formation of the diazonium salt is indicated by a color change.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of a copper(I) halide (e.g., CuBr or CuCl) in the corresponding hydrohalic acid. Slowly add the cold diazonium salt solution to the copper halide solution. Vigorous nitrogen evolution will be observed.

-

Work-up: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding 1-halo-3-fluoro-4-(trifluoromethyl)benzene.

Step 2: Conversion to Phenylacetic Acid

Several methods can be employed for this conversion. A common approach is via the Grignard reagent followed by carboxylation.

-

Grignard Reagent Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), react the 1-halo-3-fluoro-4-(trifluoromethyl)benzene with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

-

Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are expected spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

A singlet corresponding to the two protons of the methylene (-CH₂) group is expected in the region of 3.6-3.8 ppm.

-

The aromatic protons will appear as a complex multiplet in the range of 7.2-7.6 ppm due to coupling with both the fluorine atom and the trifluoromethyl group.

-

A broad singlet for the carboxylic acid proton (-COOH) will be observed downfield, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

The spectrum will show distinct signals for each of the nine carbon atoms.

-

The carboxylic acid carbonyl carbon will appear around 170-180 ppm.

-

The methylene carbon will be in the range of 35-45 ppm.

-

The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon attached to the fluorine will show a large one-bond coupling constant, and other aromatic carbons will exhibit smaller two- and three-bond couplings. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

-

Two distinct signals are expected. One for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

The chemical shifts will be characteristic of their electronic environments. The aromatic fluorine will likely appear as a multiplet due to coupling with the aromatic protons. The trifluoromethyl fluorine atoms will appear as a singlet, or a closely spaced multiplet if there is coupling to the aromatic protons or the other fluorine.

FTIR (Fourier-Transform Infrared) Spectroscopy

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer.[4][5]

-

A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[4][5]

-

Strong C-F stretching vibrations for the Ar-F and -CF₃ groups are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.[4][5]

Mass Spectrometry (MS)

-

The molecular ion peak (M⁺) should be observed at m/z = 222.03.

-

Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).

Caption: Analytical workflow for the characterization of this compound.

Application in Drug Discovery: The Case of COX-2 Inhibitors

The trifluoromethylphenylacetic acid scaffold is a privileged structure in medicinal chemistry, famously exemplified by its central role in the development of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[6][7] Although Celecoxib itself is not directly synthesized from this compound, its structure and mechanism of action provide a compelling case study for the utility of this class of compounds.

Biological Target: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that plays a crucial role in the inflammatory cascade.[6] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[6] While the related COX-1 enzyme is constitutively expressed and involved in housekeeping functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[7]

Mechanism of Action of Celecoxib

Celecoxib is a selective inhibitor of COX-2.[6][7] Its chemical structure, featuring a trifluoromethyl-substituted pyrazole ring, allows it to bind with high affinity to a specific side pocket within the active site of the COX-2 enzyme. This binding blocks the entry of arachidonic acid, thereby preventing the synthesis of pro-inflammatory prostaglandins.[6] The selectivity for COX-2 over COX-1 is attributed to the larger and more accommodating active site of the COX-2 enzyme, which can accommodate the bulky trifluoromethylphenyl group of the inhibitor.[6] This selectivity is a key advantage as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7]

The use of a fluorinated phenylacetic acid derivative as a precursor for a COX-2 inhibitor highlights the importance of the trifluoromethylphenyl moiety in achieving potent and selective enzyme inhibition. The electronic and steric properties conferred by the fluorine and trifluoromethyl groups are critical for the drug's interaction with its biological target.

Caption: Simplified pathway of COX-2 inhibition by Celecoxib.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

-

DailyMed - CELECOXIB- celecoxib capsule. U.S. National Library of Medicine. Available at: [Link]

- A kind of preparation method of fluoro phenylacetic acid. Google Patents.

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Semantic Scholar. Available at: [Link]

-

Synthesis method of celecoxib. Eureka | Patsnap. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

-

4-(Trifluoromethyl)phenylacetic acid. Chemsrc.com. Available at: [Link]

- Process for preparation of celecoxib. Google Patents.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database. Available at: [Link]

-

This compound [CAS: 238754-67-1]. Ivy Fine Chemicals. Available at: [Link]

- A kind of preparation method of fluoro phenylacetic acid. Google Patents.

-

Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Intertek. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

- Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.

-

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 1 g. Fisher Scientific. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. ResearchGate. Available at: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. Available at: [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a.... ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 3. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 4. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Strategic Importance in Modern Chemistry

3-Fluoro-4-(trifluoromethyl)phenylacetic acid, bearing the CAS number 238754-67-1, is a specialized chemical intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features—a phenylacetic acid core functionalized with both a fluorine atom and a trifluoromethyl group—impart a distinct combination of electronic and steric properties. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical characteristics to its applications and handling, tailored for the discerning scientific professional.

Chemical Identity and Properties

Synonyms: 4-(Carboxymethyl)-2-fluorobenzotrifluoride, [3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid

| Property | Value | Reference |

| CAS Number | 238754-67-1 | [1] |

| Molecular Formula | C9H6F4O2 | [1][2] |

| Molecular Weight | 222.14 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [2] |

| IUPAC Name | [3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |

| SMILES | OC(=O)Cc1ccc(c(c1)F)C(F)(F)F | [1] |

| InChI Key | ZFOWDXKJQNNLMW-UHFFFAOYSA-N |

The presence of the highly electronegative trifluoromethyl (CF3) group and a fluorine atom on the phenyl ring significantly influences the molecule's properties. These electron-withdrawing groups can increase the lipophilicity of molecules into which it is incorporated, a desirable trait in many pharmaceutical applications.[3] Furthermore, these substitutions can modulate the acidity of the carboxylic acid proton and influence the reactivity of the aromatic ring.[3]

Synthesis Strategies

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis pathway for fluorinated phenylacetic acids.

This generalized pathway suggests that a suitably substituted aniline could serve as a starting material. The aniline would undergo a diazotization reaction and subsequent addition to vinylidene chloride in the presence of a copper catalyst to form a trichloroethane intermediate. This intermediate would then be hydrolyzed under acidic conditions to yield the final phenylacetic acid product.[4] Researchers aiming to synthesize this compound would need to adapt and optimize this general procedure for the specific substrate.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is available from specialized chemical data providers.[5] While the raw spectra are not publicly disseminated, this information is crucial for verifying the identity and purity of the compound after synthesis or purchase.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for the synthesis of complex, biologically active molecules. The fluorinated phenylacetic acid moiety is a common feature in a variety of pharmaceutical candidates due to the advantageous properties conferred by the fluorine and trifluoromethyl groups.[3]

One notable application of this specific compound is in the synthesis of novel agents targeting parasitic diseases. For instance, it has been used as a key intermediate in the preparation of aryl acetamide triazolopyridazines, a class of compounds investigated for their activity against Cryptosporidium.[6] In this context, the 3-fluoro-4-(trifluoromethyl)phenyl group plays a significant role in modulating the potency of the final compound.[6]

Illustrative Experimental Protocol: Amide Coupling

The carboxylic acid functionality of this compound makes it amenable to standard amide bond formation reactions, a cornerstone of medicinal chemistry. The following is a representative, generalized protocol for such a transformation.

Objective: To synthesize an N-aryl amide derivative of this compound.

Materials:

-

This compound

-

Substituted aniline

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Activation: Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add the substituted aniline (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Caption: Workflow for a typical amide coupling reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.[7][9]

-

Personal Protective Equipment (PPE):

-

Hygiene:

-

Spill Management:

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Store away from incompatible materials such as oxidizing agents.[9]

Conclusion: A Building Block with a Bright Future

This compound represents a valuable and highly functionalized building block for the synthesis of novel compounds with potential applications in medicine and materials science. Its unique electronic properties, conferred by the strategic placement of fluorine and a trifluoromethyl group, make it an attractive starting material for creating molecules with enhanced performance characteristics. As research in these fields continues to advance, the demand for such specialized intermediates is likely to grow, further solidifying the importance of a thorough understanding of their properties, synthesis, and handling.

References

- 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid - CymitQuimica. (2023, July 3).

- This compound [CAS: 238754-67-1] - Ivy Fine Chemicals.

- 238754-67-1 | this compound - AiFChem.

- 238754-67-1 Cas No. | this compound - Apollo Scientific.

- This compound(238754-67-1) 1H NMR - ChemicalBook.

- SAFETY D

- M

- SAFETY D

- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid - Oakwood Chemical.

- vz26796 this compound - VSNCHEM.

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).

- 3-(Trifluoromethyl)phenylacetic acid - Chem-Impex.

- 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum - ChemicalBook.

- This compound | 238754-67-1 - Sigma-Aldrich.

- 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9 - Sigma-Aldrich.

- sigma-aldrich - Safety D

- m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum - ChemicalBook.

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH.

- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P

- 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 - Sigma-Aldrich.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15).

Sources

- 1. This compound(238754-67-1) 1H NMR [m.chemicalbook.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 5. 238754-67-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 9. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a specialized organic compound that serves as a critical building block in modern chemical synthesis. Its strategic importance lies in the unique combination of a phenylacetic acid core functionalized with both a fluorine atom and a trifluoromethyl (CF3) group. This distinct substitution pattern imparts valuable physicochemical properties to the molecule, making it a sought-after intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth analysis of its molecular characteristics, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular and Physicochemical Properties

The foundational attributes of a chemical reagent dictate its reactivity and potential applications. For this compound, the precise molecular weight and structure are paramount for stoichiometric calculations and analytical characterization.

The molecular weight of this compound has been determined to be 222.14 g/mol .[1][2] This value is derived from its molecular formula, C9H6F4O2.[1][2]

A summary of its key identifiers and properties is presented below:

| Property | Value | Source(s) |

| Molecular Weight | 222.14 g/mol | [1][2] |

| Molecular Formula | C9H6F4O2 | [1][2] |

| CAS Number | 238754-67-1 | [1][3][4][5] |

| Canonical SMILES | C1=C(C=C(C(=C1)F)C(F)(F)F)CC(=O)O | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [3] |

The unique arrangement of the fluoro and trifluoromethyl groups on the phenyl ring is depicted in the following structural diagram:

Caption: Structure of this compound.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine-containing groups like -F and -CF3 is a well-established strategy in modern drug design.[6] These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[6] Introducing these groups at sites susceptible to metabolic attack can increase a drug candidate's half-life.

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier.[6] This property is crucial for drugs targeting the central nervous system.

-

Binding Affinity: The high electronegativity of fluorine allows it to form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins. This can lead to improved binding affinity and potency.[6][7] The CF3 group can also serve as a bioisostere for other chemical groups, such as a chlorine atom.[6]

Synthesis and Mechanistic Considerations

The synthesis of fluorinated phenylacetic acids often involves multi-step processes. A general and adaptable method for preparing such compounds is outlined in patent literature, which can be tailored for specific isomers like this compound.[8] A common synthetic strategy involves a diazotization reaction followed by hydrolysis.

A generalized workflow for this type of synthesis is illustrated below:

Sources

- 1. ivychem.com [ivychem.com]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 220227-47-4 [chemicalbook.com]

- 3. 238754-67-1 | this compound - Fluoropharm [fluoropharm.com]

- 4. 238754-67-1|this compound|BLD Pharm [bldpharm.com]

- 5. 238754-67-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a significant number of successful drug candidates.[1][2][3] Within this context, fluorinated phenylacetic acids have emerged as crucial building blocks for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 3-Fluoro-4-(trifluoromethyl)phenylacetic acid .

While a singular "discovery" paper dedicated to this molecule is not prominent in the scientific literature, its synthesis and use as a critical intermediate have been documented, notably in the development of novel therapeutic agents. This guide will therefore focus on the practical aspects of its preparation, detailed characterization, and known applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this valuable synthetic intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 238754-67-1 | Commercial supplier data |

| Molecular Formula | C₉H₆F₄O₂ | Calculated |

| Molecular Weight | 222.14 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class of compounds |

| pKa (predicted) | ~3.8 | Estimated based on similar structures |

The presence of both a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring significantly influences the electronic nature of the molecule. The strong electron-withdrawing effects of these substituents enhance the acidity of the carboxylic acid proton and can modulate the reactivity of the aromatic ring in subsequent chemical transformations.

Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic pathways, each with its own merits and considerations. Below are detailed protocols for plausible and documented synthetic routes.

Route 1: From 3-Fluoro-4-(trifluoromethyl)benzyl Halides (Documented Approach)

This route is based on the reported synthesis of the target compound as an intermediate for further chemical elaboration. It involves the conversion of a benzyl halide to the corresponding nitrile, followed by hydrolysis.

Experimental Workflow:

Caption: Synthetic workflow from a benzyl halide.

Step-by-Step Protocol:

Step 1: Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

-

To a solution of 3-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add sodium cyanide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis to this compound

-

To the crude 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide in aqueous ethanol).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. The product may precipitate and can be collected by filtration.

-

If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like DMF for the cyanation reaction can accelerate the rate of this S(_N)2 reaction.

-

Acidic or basic hydrolysis of the nitrile is a standard and effective method for the preparation of carboxylic acids. The choice between acid and base catalysis may depend on the presence of other functional groups in the molecule.

Route 2: Willgerodt-Kindler Reaction

This classical reaction allows for the synthesis of a phenylacetic acid derivative from the corresponding acetophenone.

Experimental Workflow:

Caption: Willgerodt-Kindler reaction pathway.

Step-by-Step Protocol:

-

In a round-bottom flask, combine 3-Fluoro-4-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux for several hours. The reaction is typically monitored by the disappearance of the starting ketone.

-

After cooling, the intermediate thioamide can be isolated or, more conveniently, hydrolyzed in situ.

-

For hydrolysis, add a solution of a strong acid or base and heat to reflux until the thioamide is fully converted to the carboxylic acid.

-

Work-up of the reaction mixture as described in Route 1 will yield the desired product.

Causality Behind Experimental Choices:

-

The Willgerodt-Kindler reaction is a robust method for the conversion of aryl methyl ketones to the corresponding terminal carboxylic acids, proceeding through a thioamide intermediate.[4]

-

Morpholine is a commonly used amine for this transformation.

Route 3: Arndt-Eistert Homologation

This method provides a one-carbon homologation of a carboxylic acid, making it a suitable route from the corresponding benzoic acid.

Experimental Workflow:

Caption: Arndt-Eistert homologation sequence.

Step-by-Step Protocol:

-

Convert 3-Fluoro-4-(trifluoromethyl)benzoic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Carefully add the freshly prepared acid chloride to a solution of diazomethane in diethyl ether at 0 °C.

-

After the reaction is complete, the intermediate diazoketone is subjected to a Wolff rearrangement in the presence of a silver(I) catalyst (e.g., Ag₂O) and water to yield the homologous carboxylic acid.

Causality Behind Experimental Choices:

-

The Arndt-Eistert synthesis is a classic and reliable method for the homologation of carboxylic acids.[5][6]

-

The use of diazomethane requires appropriate safety precautions due to its toxicity and explosive nature.

Characterization and Spectroscopic Data

The identity and purity of this compound are confirmed through standard analytical techniques.

¹H NMR Spectroscopy:

A documented ¹H NMR spectrum for this compound shows the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | m | 1H | Aromatic CH |

| ~7.3 | m | 2H | Aromatic CH |

| ~3.7 | s | 2H | -CH₂- |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The aromatic region will exhibit complex splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR and Mass Spectrometry:

Further characterization would involve ¹³C NMR to identify all unique carbon environments and mass spectrometry to confirm the molecular weight.

Known Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of novel inhibitors targeting microbial pathogens.

Inhibitors of Cryptosporidium

Research into new treatments for cryptosporidiosis, an intestinal infection caused by the protozoan parasite Cryptosporidium, has utilized this compound in the synthesis of aryl acetamide triazolopyridazines.[1] In this context, the phenylacetic acid moiety serves as a crucial scaffold for the construction of the final inhibitor molecules. The presence of the fluoro and trifluoromethyl groups on the phenyl ring is often designed to enhance the potency and pharmacokinetic properties of the resulting compounds.[1]

Logical Flow of Application:

Caption: Application in the synthesis of Cryptosporidium inhibitors.

Conclusion and Future Outlook

This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its synthesis, while not described in a dedicated "discovery" publication, is achievable through established and reliable synthetic methodologies. The documented use of this compound in the development of antiparasitic agents highlights its potential in generating novel therapeutic candidates. As the demand for sophisticated, fluorinated intermediates continues to grow, it is anticipated that this compound will find broader applications in the synthesis of a new generation of pharmaceuticals and other advanced materials.

References

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Willgerodt-Kindler Reaction. SynArchive. [Link]

- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

Arndt–Eistert reaction. Wikipedia. [Link]

Sources

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the NMR Spectral Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Introduction

3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, which can modulate lipophilicity, metabolic stability, and binding interactions of target molecules. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of this compound, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique.

This in-depth guide provides a detailed exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Moving beyond a simple data repository, this document offers a predictive analysis based on established principles of NMR spectroscopy and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex NMR data, understand the causal relationships between molecular structure and spectral features, and apply robust experimental protocols for reliable characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from structurally related compounds, such as m-(trifluoromethyl)phenylacetic acid and 4-(trifluoromethyl)phenylacetic acid.[1][2]

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11-13 | Broad Singlet | - | COOH |

| ~7.65 | Doublet | J(H,H) ≈ 8.4 | H-5 |

| ~7.50 | Doublet of Doublets | J(H,H) ≈ 8.4, J(H,F) ≈ 10.5 | H-6 |

| ~7.35 | Doublet | J(H,F) ≈ 8.5 | H-2 |

| ~3.75 | Singlet | - | CH₂ |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~171 | Singlet | - | COOH |

| ~159 | Doublet | ¹J(C,F) ≈ 250 | C-3 |

| ~136 | Doublet | ²J(C,F) ≈ 15 | C-4 |

| ~132 | Doublet | ⁴J(C,F) ≈ 3 | C-1 |

| ~128 | Quartet | ²J(C,F) ≈ 32 | C-4 |

| ~127 | Doublet | ³J(C,F) ≈ 9 | C-5 |

| ~124 | Quartet | ¹J(C,F) ≈ 272 | CF₃ |

| ~118 | Doublet | ²J(C,F) ≈ 21 | C-2 |

| ~40 | Singlet | - | CH₂ |

¹⁹F NMR (Fluorine NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -63 | Doublet | ⁵J(F,F) ≈ 15 | CF₃ |

| ~ -115 | Quartet | ⁵J(F,F) ≈ 15 | Ar-F |

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocols are designed to be robust and self-validating.

Sample Preparation

A homogenous, particulate-free solution is critical for high-resolution NMR.

-

Analyte Mass: For standard ¹H NMR, 5-10 mg of this compound is sufficient. For ¹³C NMR, a higher concentration of 30-40 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. DMSO-d₆ is an excellent choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton. CDCl₃ can also be used, but the carboxylic acid proton may exchange or produce a very broad signal.

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the tube is adequate for the spectrometer's detection coils (typically ~4-5 cm).

-

NMR Data Acquisition

The following workflow outlines the logical progression of experiments for comprehensive characterization.

Caption: A logical workflow for the comprehensive NMR analysis of fluorinated organic molecules.

-

¹H NMR: Acquire a standard proton spectrum. This provides initial information on the number of distinct proton environments and their multiplicities.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Given the 100% natural abundance of ¹⁹F, this experiment is highly sensitive.[4] It will confirm the presence of the two distinct fluorine environments (Ar-F and CF₃).

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This is crucial for observing all carbon atoms in the molecule. Be aware that long acquisition times may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons and the CF₃ carbon, whose signal is split into a quartet.[5]

-

2D NMR (HSQC/HMBC): If assignments are ambiguous, 2D correlation experiments are invaluable. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate directly bonded protons and carbons. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum will reveal correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and confirming the overall connectivity.

Spectral Interpretation: Unraveling the Structure

The presence of both a single fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique and informative NMR fingerprint.

¹H NMR Spectrum Analysis

-

Aromatic Region (7.0-8.0 ppm): The three aromatic protons will appear as distinct signals due to their unique electronic environments.

-

H-5: This proton is ortho to the CH₂COOH group and meta to the fluorine. It is expected to be a doublet due to coupling with H-6.

-

H-6: This proton is coupled to both H-5 and the fluorine at C-3. This will result in a doublet of doublets.

-

H-2: This proton is ortho to the fluorine at C-3 and will appear as a doublet due to a strong ³J(H,F) coupling.

-

-

Aliphatic Region (~3.75 ppm): The two methylene (CH₂) protons are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet.

-

Carboxylic Acid Proton (~11-13 ppm): This proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on concentration and the solvent used.

¹³C NMR Spectrum Analysis

The key feature of the ¹³C NMR spectrum is the splitting of carbon signals by fluorine, known as C-F coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

C-F Couplings:

-

¹J(C,F): One-bond couplings are very large. C-3, directly attached to fluorine, will be a doublet with a coupling constant of approximately 250 Hz. The CF₃ carbon will be a quartet due to coupling with three fluorine atoms, with a coupling constant around 272 Hz.[6]

-

²J(C,F): Two-bond couplings are also significant. C-2 and C-4 will be split by the fluorine at C-3. C-4 will also be split by the CF₃ group, resulting in a complex multiplet (a doublet of quartets).

-

³J(C,F) and ⁴J(C,F): Longer-range couplings are smaller but often observable, providing valuable structural information.

-

-

Chemical Shifts: The electron-withdrawing nature of the fluorine and trifluoromethyl groups will deshield adjacent carbons, shifting them downfield.

¹⁹F NMR Spectrum Analysis

¹⁹F NMR offers a wide chemical shift range, making it highly sensitive to the local electronic environment.[7]

-

CF₃ Group (~ -63 ppm): The trifluoromethyl group typically appears in this region relative to a CFCl₃ standard.[8] It will be split into a doublet due to a five-bond coupling (⁵J(F,F)) with the fluorine atom at C-3.

-

Aromatic Fluorine (~ -115 ppm): The single fluorine atom on the aromatic ring will be split into a quartet by the three fluorine atoms of the CF₃ group, also a ⁵J(F,F) coupling. The observation of this mutual coupling is definitive proof of the relative positioning of the two fluorine-containing substituents.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key through-bond NMR couplings that define its spectral appearance.

Caption: Key J-coupling interactions in this compound.

Conclusion

The NMR spectral analysis of this compound is a prime example of how modern spectroscopic techniques can provide unambiguous structural verification. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the significant influence of fluorine substituents, researchers can confidently interpret the ¹H, ¹³C, and ¹⁹F NMR spectra. The predictive data and detailed protocols within this guide serve as a robust framework for the analysis of this important chemical entity, ensuring high standards of scientific integrity in research and development.

References

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 209(1), 8-15. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Gannett, P. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Quora. Retrieved from [Link]

-

Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5275–5284. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Retrieved from [Link]

-

Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

- 1. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR [m.chemicalbook.com]

- 3. 238754-67-1|3-氟-4-(三氟甲基)苯乙酸|this compound|-范德生物科技公司 [39.100.107.131]

- 4. rsc.org [rsc.org]

- 5. acadiau.ca [acadiau.ca]

- 6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F [nmr.chem.ucsb.edu]

3-Fluoro-4-(trifluoromethyl)phenylacetic acid IR spectrum

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's vibrational properties for characterization, quality control, or reaction monitoring. We will delve into the theoretical basis for the expected spectral features, provide a robust experimental protocol for data acquisition, and interpret the resulting spectrum with reference to its unique functional groups.

Introduction: The Vibrational Signature of a Complex Molecule

This compound is a compound of interest in medicinal chemistry and materials science. Its structure combines a carboxylic acid moiety, essential for biological interactions and solubility, with a highly electronegative trifluoromethyl group and a fluorine-substituted aromatic ring. This unique combination of functional groups results in a complex and informative infrared spectrum, which serves as a molecular fingerprint.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies. By analyzing the frequencies and intensities of these absorptions, we can confirm the molecule's identity, assess its purity, and gain insights into its chemical environment. For a molecule like this compound, IR spectroscopy is indispensable for verifying the presence of the carboxylic acid, the integrity of the substituted aromatic ring, and the C-F bonds of the trifluoromethyl group.

The following diagram illustrates the chemical structure and the key functional groups that will be the focus of our spectral analysis.

Caption: Structure of this compound.

Theoretical Spectral Analysis: Predicting the Key Absorption Bands

Before acquiring the spectrum, we can predict the expected absorption regions based on the molecule's functional groups. This theoretical framework is crucial for accurate interpretation. The primary vibrational modes of interest are associated with the carboxylic acid, the trifluoromethyl group, the aromatic C-F bond, and the substituted benzene ring.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to two of the most characteristic and easily identifiable peaks in the IR spectrum.

-

O-H Stretch: Due to strong hydrogen bonding between carboxylic acid dimers in the solid state, the O-H stretching vibration is exceptionally broad and appears as a wide, overarching absorption band typically in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of carboxylic acids and can sometimes obscure other weaker absorptions in this region.

-

C=O Stretch: The carbonyl (C=O) stretch is one of the strongest and sharpest absorptions in the spectrum. For a carboxylic acid dimer, this peak is expected to appear in the range of 1720-1700 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-O Stretch and O-H Bend: The spectrum will also contain absorptions related to the C-O single bond stretch and the O-H in-plane bend, often coupled. These typically appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is strongly electron-withdrawing and has intense C-F stretching vibrations.

-

C-F Stretches: The C-F bonds in the -CF₃ group give rise to very strong and complex absorption bands. These are typically found in the 1350-1120 cm⁻¹ region. Due to symmetric and asymmetric stretching modes, this often appears as multiple strong peaks, making this region of the spectrum particularly dense.

The Aromatic Ring and its Substituents

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will produce weak to medium intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-

Aromatic C=C Stretches: The stretching vibrations within the benzene ring itself (overtones and combination bands) appear as a series of absorptions in the 1620-1450 cm⁻¹ region. The specific substitution pattern influences the exact position and intensity of these peaks.

-

Aromatic C-F Stretch: The vibration of the single fluorine atom attached to the aromatic ring results in a strong C-F stretching absorption, which is expected in the 1270-1230 cm⁻¹ range. This may overlap with the strong absorptions from the -CF₃ group.

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly sensitive to the substitution pattern. For a 1,2,4-trisubstituted benzene ring, strong absorptions are expected in the 900-800 cm⁻¹ region. These peaks are very useful for confirming the substitution pattern on the ring.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated key absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity | Notes |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid Dimer) | Strong, Very Broad | A defining feature of carboxylic acids due to hydrogen bonding. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak to Medium | Appears on the shoulder of the broad O-H band. |

| ~2950 - 2850 | C-H Stretch (Aliphatic -CH₂-) | Weak | May be obscured by the broad O-H absorption. |

| 1720 - 1700 | C=O Stretch (Carboxylic Acid Dimer) | Very Strong, Sharp | The most intense peak in the spectrum. |

| 1620 - 1450 | C=C Stretch (Aromatic Ring) | Medium to Weak | A series of peaks confirming the aromatic core. |

| 1350 - 1120 | C-F Stretches (Trifluoromethyl, -CF₃) | Very Strong | Multiple intense bands due to symmetric/asymmetric modes. |

| 1270 - 1230 | C-F Stretch (Aromatic) | Strong | May overlap with the -CF₃ signals. |

| 900 - 800 | C-H Out-of-Plane Bend (1,2,4-Trisubstituted Ring) | Strong | Confirms the substitution pattern of the aromatic ring. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of solid this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity, speed, and minimal sample preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

-

Sample: this compound (solid, crystalline powder).

-

Tools: Spatula, cleaning solvent (e.g., isopropanol), and soft laboratory wipes.

Step-by-Step ATR-FTIR Workflow

The following protocol outlines a self-validating system for acquiring a high-quality spectrum.

-

Instrument Preparation & Background Scan:

-

Ensure the ATR crystal is impeccably clean. Use a soft wipe dampened with isopropanol to clean the crystal surface, followed by a dry wipe to remove any residual solvent.

-

Acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample.

-

-

Sample Application:

-

Using a clean spatula, place a small amount of the solid sample onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

-

Engage the pressure clamp and apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor spectral quality.

-

-

Spectrum Acquisition:

-

Set the acquisition parameters. A typical setting would be:

-

Scans: 16 to 32 scans (co-adding multiple scans improves the signal-to-noise ratio).

-

Resolution: 4 cm⁻¹. This is sufficient for most routine characterization needs.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

-

Initiate the sample scan.

-

-

Data Processing and Cleaning:

-

After acquisition, visually inspect the spectrum for anomalies.

-

Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Clean the ATR crystal thoroughly with isopropanol and a soft wipe to prepare for the next sample.

-

The diagram below illustrates this experimental workflow.

Caption: Workflow for Acquiring an ATR-FTIR Spectrum.

Conclusion: A Cohesive Vibrational Portrait

The infrared spectrum of this compound is a rich source of structural information. The defining features are the extremely broad O-H stretch from 3300-2500 cm⁻¹, the intense carbonyl C=O peak around 1710 cm⁻¹, and a series of very strong C-F stretching absorptions between 1350 and 1120 cm⁻¹. The presence of aromatic C=C and C-H bending bands further confirms the integrity of the substituted phenyl ring. By following the detailed experimental protocol and using the provided theoretical framework for interpretation, researchers can confidently use IR spectroscopy to verify the identity and purity of this complex molecule, ensuring the reliability of their downstream applications.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons, Ltd. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Trifluoromethyl group. NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Introduction

3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable building block in the synthesis of novel pharmaceutical agents.[1] Accurate analytical characterization is paramount for its use in these high-stakes applications. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a definitive tool for the structural elucidation and identification of this compound.

This technical guide provides a comprehensive, field-proven framework for the analysis of this compound using GC-MS with Electron Ionization (EI). We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and explore the predictable fragmentation pathways that serve as a molecular fingerprint for this compound. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for the characterization of this and structurally related molecules.

Analyte Properties and Method Selection

The molecular structure of this compound dictates the optimal analytical strategy. The presence of a carboxylic acid group imparts polarity and the potential for thermal instability, which can complicate direct GC analysis.[2] Concurrently, the aromatic ring and halogenated substituents provide unique fragmentation handles under electron ionization.

| Property | Value | Source |

| Chemical Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [3] |

| CAS Number | 238754-67-1 | [3][4] |

| Structure | ||

|

Rationale for GC-MS with Electron Ionization (EI):

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier choice for this analysis. GC provides excellent separation for volatile and semi-volatile compounds, while MS offers sensitive detection and invaluable structural information.[5]

-

Expertise & Experience: Direct injection of free carboxylic acids onto standard GC columns often leads to poor peak shape (tailing) and potential degradation.[2] Therefore, a crucial pre-analytical step is derivatization . Silylation is a superior and widely adopted technique that replaces the active proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group. This process dramatically increases volatility and thermal stability, ensuring sharp, symmetrical chromatographic peaks.[5][6]

-

Trustworthiness: Electron Ionization (EI) at a standard energy of 70 eV is a hard ionization technique that induces reproducible and extensive fragmentation. This creates a complex but highly characteristic mass spectrum that serves as a reliable "molecular fingerprint," allowing for confident identification and structural confirmation.[7] The stability of the aromatic ring typically ensures that the molecular ion peak is observable, providing crucial molecular weight information.[8][9]

Recommended Analytical Workflow

A self-validating and robust workflow is essential for generating high-quality, reliable data. The following workflow outlines the critical stages from sample receipt to final data interpretation.

Caption: Recommended GC-MS workflow for the analysis of this compound.

Experimental Protocol

This protocol details the steps for the derivatization and subsequent GC-MS analysis of the target analyte.

Sample Preparation (Silylation)

-

Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

-

Add 100 µL of pyridine to dissolve the sample.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Securely cap the vial and vortex briefly.

-

Heat the vial at 60°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before placing it in the GC autosampler.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.